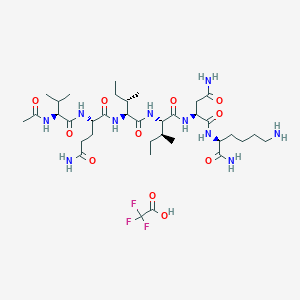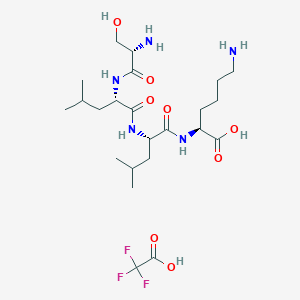
Endothelin-3, human, mouse, rabbit, rat TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Endothelin-3, human, mouse, rabbit, rat TFA is a 21-amino acid vasoactive peptide that binds to G-protein-linked transmembrane receptors, ET-RA and ET-RB.
Wissenschaftliche Forschungsanwendungen
Vasoactive Peptide Roles
Endothelins, including Endothelin-3 (ET-3), are potent vasoactive peptides. Research has shown that they play significant roles in the lung, particularly in bronchiolar and bronchial epithelium, endothelium of smooth-muscle-walled vessels, and bronchial and bronchiolar-associated lymphoid tissue, suggesting roles beyond vasoactivity in these areas (Durham et al., 1993).
Endothelin Receptor Subtypes
ET-3 has been studied for its ability to differentiate between endothelin receptor subtypes. Experiments demonstrate that ET analogs like ET-3 exhibit high-affinity binding and can contract rabbit pulmonary artery, indicating their potential role in vascular physiology (Panek et al., 1992).
Microvascular Constriction
ET-3 is also known for its potent constrictor action on the microvasculature. Studies involving rabbit skin have shown that ET-3 can decrease local blood flow in a dose-dependent manner, adding to the understanding of its role in physiological control of blood flow and pressure (Brain et al., 1988).
Effect on Hypothalamic-Pituitary-Adrenal Axis
ET-3 is also implicated in the activation of the hypothalamic-pituitary-adrenal axis. It has been observed to cause significant increases in plasma ACTH and corticosterone levels in rats, suggesting its function as a neuropeptide (Hirai et al., 1991).
Immunoreactivity in Nerve Cells
ET-3-like immunoreactivity has been demonstrated in certain nerve cell bodies in the rat striatum, indicating a complex nature of neuronal ET in the rat brain (Fuxe et al., 1991).
Role in Insulin Release
Interestingly, ET-3, similar to ET-1, stimulates insulin release by rat isolated islets. This finding supports the hypothesis of ET involvement in the regulation of insulin secretion (Carlo et al., 2000).
Nociception in Hirschsprung's Disease
ET-3 deficiency in mice has been associated with a loss of nociception from the aganglionic rectum. This finding is significant in understanding the role of ET-3 in nociception in various organs and species (Zagorodnyuk et al., 2011).
Hypertension and Vascular Hypertrophy
ET-3 is also studied in the context of hypertension and vascular hypertrophy. It's been observed that endothelins, including ET-3, may contribute to the pathogenesis of hypertension and vascular hypertrophy, potentially indicating its role in cardiovascular diseases (Schiffrin, 1995).
Eigenschaften
Molekularformel |
C₁₂₃H₁₆₉F₃N₂₆O₃₅S₄ |
|---|---|
Molekulargewicht |
2757.07 |
Sequenz |
One Letter Code: CTCFTYKDKECVYYCHLDIIW(Disulfide bridge: Cys1-Cys15, Cys3-Cys11) |
Synonym |
Endothelin 3 (Rat,Human) (TFA) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Agtad[cfwkyc]V](/img/structure/B1574774.png)

